1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one
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Overview
Description
1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one is an organic compound with the molecular formula C12H18O and a molecular weight of 178.2707 g/mol . This compound is characterized by its bicyclic structure, which includes a three-membered ring fused to a six-membered ring. The compound is notable for its high degree of methyl substitution, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a ketone in the presence of a Lewis acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate cyclization.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Solvents: Non-polar solvents like dichloromethane or toluene to dissolve reactants and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of light or heat.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The methyl groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hex-3-en-2-one, 5-(1-methylethyl)-:
Bicyclo[3.1.0]hex-3-en-2-one, 4-methyl-1-(1-methylethyl)-:
Uniqueness
1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one is unique due to its high degree of methyl substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2206-69-1 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1,3,4,5,6,6-hexamethylbicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C12H18O/c1-7-8(2)11(5)10(3,4)12(11,6)9(7)13/h1-6H3 |
InChI Key |
SONHFFYISNVFJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C(C2(C1=O)C)(C)C)C)C |
Origin of Product |
United States |
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